molecular formula C12H19ClN2O3 B2861752 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride CAS No. 1225332-65-9

2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride

Cat. No.: B2861752
CAS No.: 1225332-65-9
M. Wt: 274.75
InChI Key: QQNUJWUXOPFVPO-UHFFFAOYSA-N
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Description

2-Amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group, a dimethoxyphenyl group, and an acetamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 1-(2,5-dimethoxyphenyl)-2-bromoethanone.

    Reaction with Hexamine: The bromoethanone is reacted with hexamine in the presence of a solvent system comprising tetrahydrofuran and water.

    Acylation: The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system.

    Reduction: The product is selectively reduced first with sodium borohydride and subsequently with stannous chloride.

    Formation of Hydrochloride Salt: The final product is converted in situ to the corresponding hydrochloride salt immediately after reduction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production, including the use of cost-effective reagents and conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions are commonly used in its synthesis, as mentioned above.

    Substitution: The compound can participate in substitution reactions, especially involving the dimethoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and stannous chloride are used for selective reduction.

    Substitution: Halogenated reagents and catalysts are often employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Based on the search results, here's what can be gathered about the applications of compounds related to "2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride":

Chemical Identity and Synthesis

  • The search results refer to a related compound, (±)-2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride, which is also known as Midodrine hydrochloride .
  • A process for synthesizing (±)-2-amino-N-[2-(2,5-dimethoxyphenyl]-2-hydroxyethyl acetamide monohydrochloride involves reacting 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine in a tetrahydrofuran-water solvent system . The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system . This product undergoes reduction with sodium borohydride and stannous chloride, and is then converted to the corresponding hydrochloride salt .

Midodrine Hydrochloride: An Antihypotensive Drug

  • Midodrine hydrochloride is classified as an antihypotensive drug . It is dispensed in tablet form as the hydrochloride salt .
  • The synthesis of Midodrine HCl involves reacting a key intermediate, 1-(2,5-dimethoxy-phenyl)-2-aminoethanol hydrochloride, with chloroacetyl chloride to produce 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide .

Related Compounds

  • Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)- has a PubChem CID of 13589226 .
  • N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide can undergo chemical reactions such as oxidation of the amino group.
  • N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]acetamide has a CAS No. of 66384-45-0 .

Comparison with Similar Compounds

  • 2-Amino-N,N-dimethylacetamide hydrochloride
  • 2-Amino-N-(2,2-difluoroethyl)acetamide hydrochloride

Comparison: Compared to these similar compounds, 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride is unique due to the presence of the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Biological Activity

2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular formula of C12H17N1O3·HCl, with a molecular weight of approximately 273.73 g/mol. Its structure features an amino group, an acetamide moiety, and a dimethoxyphenyl group, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it showed significant cytotoxic effects against several cancer types, including breast and colon cancers. The IC50 values for these activities are summarized in Table 1.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HT-29 (Colon)15.0
A-431 (Skin)10.0

The proposed mechanism of action involves the interaction of the compound with specific cellular targets, leading to apoptosis in cancer cells. Studies suggest that the dimethoxyphenyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Study on Anticancer Efficacy

In a notable study published in PMC, researchers evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, suggesting potent anticancer activity (p < 0.01) .

Antimicrobial Assessment

A separate investigation focused on the antimicrobial properties where the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising, indicating potential for therapeutic applications .

Safety and Toxicity

Safety assessments have shown that while the compound exhibits beneficial biological effects, it is essential to monitor for potential toxicity. Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses; however, further research is necessary to establish comprehensive safety data.

Properties

IUPAC Name

2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3.ClH/c1-16-10-3-4-11(17-2)9(7-10)5-6-14-12(15)8-13;/h3-4,7H,5-6,8,13H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNUJWUXOPFVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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